molecular formula C14H12N4O3S B2695726 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797190-87-4

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2695726
CAS RN: 1797190-87-4
M. Wt: 316.34
InChI Key: GGSSCPPFUUITAG-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential anti-tubercular activity. It belongs to a class of derivatives designed for combating Mycobacterium tuberculosis (MTB) infections . The compound’s molecular formula is C11H11NO4S2.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of derivatives related to the chemical structure of interest involves the creation of compounds from furan-2-carboxylic acid hydrazide, leading to the formation of Mannich bases and methyl derivatives. These processes are characterized by IR, 1H-NMR spectra, and elemental analyses to confirm the structures and study their tautomeric equilibria (Koparır, Çetin, & Cansiz, 2005).

Antimicrobial Activities

  • Research into azole derivatives starting from furan-2-carbohydrazide has shown that certain synthesized compounds exhibit antimicrobial activities. This exploration is significant in the search for new antimicrobial agents, with some compounds displaying activity against tested microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Corrosion Inhibition

  • Studies on the corrosion inhibition properties of azomethine functionalized triazole derivatives for mild steel in acidic medium highlight the significance of heteroatoms in the molecules. These compounds form protective layers on the metal surface, demonstrating excellent corrosion inhibiting efficacy, which is elucidated through electrochemical techniques, surface analysis, and theoretical calculations (Murmu, Saha, Bhaumick, Murmu, Hirani, & Banerjee, 2020).

Antibacterial and Antifungal Activities

  • The synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives based on furan-2-carboxylic acid hydrazide and their subsequent testing has shown effective antiurease and antioxidant activities. Such research contributes to the discovery of compounds with potential pharmaceutical applications (Cansiz, Koparır, & Demirdağ, 2004).

properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-18-8-10(16-17-18)14(20)15-7-9-4-5-12(22-9)13(19)11-3-2-6-21-11/h2-6,8H,7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSSCPPFUUITAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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